2-Oxooxolane-3-sulfonyl fluoride
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H5FO4S |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2-oxooxolane-3-sulfonyl fluoride |
InChI |
InChI=1S/C4H5FO4S/c5-10(7,8)3-1-2-9-4(3)6/h3H,1-2H2 |
InChI Key |
ACWWGUXEKWTJSX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1S(=O)(=O)F |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of 2 Oxooxolane 3 Sulfonyl Fluoride
Nucleophilic Reactivity and Sulfur(VI) Exchange (SuFEx)
Sulfonyl fluorides are recognized for the unique balance between their stability and reactivity. sigmaaldrich.comnih.gov This characteristic makes them valuable reagents in "click chemistry," a concept that emphasizes modular, high-yielding reactions that are simple to perform. sigmaaldrich.comnih.gov The Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction has emerged as a powerful tool in this field, enabling the formation of strong covalent bonds. sigmaaldrich.comnih.gov The S-F bond in sulfonyl fluorides, while generally stable, can be activated under specific conditions to react with nucleophiles, leading to the formation of new bonds at the sulfur center. nih.gov
S-O Bond Formation: Fluoride-Phenol Exchange and Sulfonate Ester Synthesis
The reaction of sulfonyl fluorides with phenols to form sulfonate esters is a key transformation within SuFEx chemistry. researchgate.net This fluoride-phenol exchange is a reliable method for creating S-O bonds. researchgate.net The process typically involves the deprotonation of a phenol (B47542) by a base, followed by nucleophilic attack of the resulting phenoxide on the electrophilic sulfur atom of the sulfonyl fluoride, displacing the fluoride ion.
Research has shown that this transformation can be catalyzed by various bases. For instance, the use of cesium carbonate (Cs2CO3) has been effective in promoting the reaction between sulfonyl fluorides and phenols, yielding the corresponding sulfonate esters in high yields. researchgate.net In some cases, more forcing conditions, such as heating with Cs2CO3 in a suitable solvent like acetonitrile, are necessary to drive the reaction to completion, particularly with less reactive substrates. chemrxiv.org The synthesis of sulfonate esters is significant as these compounds are not only stable but also serve as versatile intermediates in further synthetic transformations. eurjchem.com
| Sulfonyl Fluoride Substrate | Phenol | Base/Catalyst | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Aryl Sulfonyl Fluoride | Phenol | Cs2CO3 | Not Specified | Not Specified | Aryl Sulfonate Ester | 96% | researchgate.net |
| Aryl Sulfonyl Fluoride | Substituted Phenol | Cs2CO3 | Not Specified | Not Specified | Aryl Sulfonate Ester | 90% | researchgate.net |
| 2-Aminothiazole Sulfonyl Fluoride | Various Phenols | Cs2CO3 | MeCN | 60 °C, 16 h | Corresponding Sulfonate Esters | 66-99% | chemrxiv.org |
S-N Bond Formation: Amidation and Sulfonamide Synthesis
The synthesis of sulfonamides, a critical functional group in many pharmaceutical compounds, can be achieved through the reaction of sulfonyl fluorides with amines. princeton.edu This amidation reaction is another cornerstone of SuFEx chemistry. While sulfonyl fluorides are generally stable, their reaction with amines can be facilitated to form robust S-N bonds. nih.gov
A broad-spectrum catalytic method has been developed for the amidation of sulfonyl fluorides, utilizing a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) in combination with silicon additives. nih.gov This protocol has proven to be highly efficient, even for sterically hindered substrates, affording sulfonamides in excellent yields (87-99%). nih.gov The low catalyst loading required makes this method particularly attractive for large-scale synthesis. nih.gov The development of such catalytic systems expands the utility of sulfonyl fluorides in medicinal chemistry by providing a straightforward route to a diverse range of sulfonamide derivatives. princeton.edunih.gov
| Sulfonyl Fluoride Substrate | Amine Substrate | Catalyst System | Key Features | Yield Range | Reference |
|---|---|---|---|---|---|
| Various Sulfonyl Fluorides | Various Amines | cat. 1-Hydroxybenzotriazole (HOBt) and Silicon Additives | Broad spectrum, efficient for sterically hindered substrates, low catalyst loading (as low as 0.02 mol%) | 87-99% | nih.gov |
S-C Bond Formation in Multicomponent Reactions
While SuFEx chemistry predominantly focuses on the formation of S-O and S-N bonds, the versatility of the sulfonyl fluoride group extends to the formation of S-C bonds, often within the framework of multicomponent reactions. These reactions, where multiple starting materials combine in a single operation, offer a highly efficient approach to building molecular complexity. The reactivity of the sulfonyl fluoride can be harnessed in such a way that it participates in transformations leading to the creation of a new bond between the sulfur atom and a carbon atom from another reactant. This expands the synthetic utility of sulfonyl fluorides beyond their traditional role as precursors for sulfonates and sulfonamides.
Carbon-Carbon Bond Forming Transformations
Beyond its participation in SuFEx chemistry, the sulfonyl fluoride moiety can be involved in transformations that lead to the formation of new carbon-carbon bonds. This is particularly significant as it allows for the use of sulfonyl fluorides as coupling partners in reactions that are fundamental to modern organic synthesis.
Palladium-Catalyzed Desulfonative Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds. researchgate.net Traditionally, this reaction involves the coupling of an organoboron compound with an organohalide. However, recent research has demonstrated that aryl sulfonyl fluorides can act as electrophiles in palladium-catalyzed Suzuki-Miyaura couplings. nih.govrsc.org This desulfonative cross-coupling proceeds via the activation of the C–S bond, a departure from the typical reactivity of sulfonyl fluorides which involves the S-F bond. nih.govrsc.org
Mechanistic studies and DFT calculations suggest that the catalytic cycle involves the oxidative addition of the palladium catalyst to the C–S bond, followed by desulfonation. nih.gov This process can occur even in the absence of a base and in the presence of strong acids. nih.gov The ability to use sulfonyl fluorides in this manner significantly broadens their synthetic utility, allowing for a divergent synthesis strategy where the same sulfonyl fluoride precursor can be used to form either S-Nu or C-C bonds. nih.gov Various palladium catalysts and ligands, such as Pd(dppf)Cl2 and Ruphos, have been successfully employed for this transformation. rsc.orgnih.gov
| Sulfonyl Fluoride Substrate | Boronic Acid/Ester | Catalyst | Ligand | Key Features | Yield Range | Reference |
|---|---|---|---|---|---|---|
| Aryl Sulfonyl Fluorides | Aryl Boronic Acids | Pd(OAc)2 | Ruphos | Activation of the C-S bond | Good to outstanding | rsc.org |
| Pyridine-2-sulfonyl fluoride (PyFluor) | Hetero(aryl) Boronic Acids and Pinacol Boronic Esters | Pd(dppf)Cl2 | dppf | Tolerates water and oxygen | 5-89% | nih.gov |
| Aryl Sulfonyl Fluorides | Aryl Boronic Acids | Not Specified | Not Specified | Occurs in the absence of base | Not Specified | nih.gov |
Olefination Reactions with Sulfonyl Fluorides
Sulfonyl fluorides can also participate in olefination reactions, which are crucial for the synthesis of alkenes. For instance, methanedisulfonyl fluoride has been shown to react with aromatic aldehydes to produce β-arylethenesulfonyl fluorides. nih.gov This transformation is mechanistically similar to the Horner-Wadsworth-Emmons olefination, proceeding through the addition of a carbanion to the aldehyde, followed by the cyclization and fragmentation of a four-membered ring intermediate. nih.gov
This reaction provides a direct, one-step route to vinyl sulfonyl fluorides, which are valuable intermediates themselves. nih.gov They can act as Michael acceptors or undergo further SuFEx reactions, demonstrating the versatile reactivity of the sulfonyl fluoride group. nih.gov The reaction conditions, particularly the presence or absence of a base, can influence the reaction pathway, sometimes leading to alternative products like unsaturated 1,1-disulfonyl fluorides. nih.gov
| Aldehyde Substrate | Reagent | Base | Product | Key Observation | Reference |
|---|---|---|---|---|---|
| Aromatic Aldehydes | Methanedisulfonyl fluoride (CH2(SO2F)2) | Various | β-Arylethenesulfonyl fluorides | Mimics Horner-Wadsworth-Emmons olefination | nih.gov |
| Electron-rich Aldehydes | Methanedisulfonyl fluoride (CH2(SO2F)2) | None | Unsaturated 1,1-disulfonyl fluorides | Follows a Knoevenagel condensation pathway | nih.gov |
Cyclization Reactions and Multicomponent One-Pot Synthesis
While specific examples involving 2-Oxooxolane-3-sulfonyl fluoride in multicomponent reactions (MCRs) are not extensively documented, the inherent reactivity of the γ-butyrolactone and sulfonyl fluoride moieties suggests potential for such transformations. The γ-butyrolactone core is a common motif in natural products, and numerous MCRs have been developed for its synthesis. rsc.orgsemnan.ac.irufms.br These reactions often combine aldehydes, carbonyl compounds, and other reagents to construct the lactone ring in a single step. rsc.orgufms.br For instance, an efficient synthesis of disubstituted γ-butyrolactones has been achieved through a multicomponent reaction of aldehydes, Meldrum's acid, and sulfoxonium ylides. rsc.org Another approach involves the three-component synthesis of novel γ-butyrolactones from pyrazole (B372694) carbaldehyde or indole-3-carbaldehyde, ethyl pyruvate, and N-bromosuccinimide in an aqueous medium. semnan.ac.ir
Given this precedent, this compound could potentially serve as a building block in one-pot syntheses. The acidic α-proton at the C-3 position, adjacent to both the lactone carbonyl and the sulfonyl fluoride, could be utilized for condensation reactions. Furthermore, the sulfonyl fluoride group itself can participate in cyclization reactions. For example, cyanoalkylsulfonyl fluorides have been shown to undergo one-pot reductive cyclization to yield spirocyclic β- or γ-sultams, which are valuable scaffolds in drug discovery. nih.gov This type of reaction, involving the reduction of a nitrile to an amine followed by intramolecular sulfonylation, highlights the potential for the sulfonyl fluoride moiety to act as an electrophilic partner in ring-forming processes. nih.gov
| Reaction Type | Components/Precursors | Product Type | Key Features |
| Multicomponent Reaction | Aldehydes, Meldrum's acid, Sulfoxonium ylides | trans-β,γ-disubstituted γ-butyrolactones | Mild conditions, access to complex lactones. rsc.org |
| Multicomponent Reaction | Heterocyclic aldehydes, Ethyl pyruvate, NBS | γ-butyrolactones | Aqueous media, high yields, short reaction times. semnan.ac.ir |
| One-Pot Reductive Cyclization | Cyanoalkylsulfonyl fluorides | Spirocyclic β- or γ-sultams | Nitrile reduction followed by intramolecular sulfonylation. nih.gov |
Radical Reactivity of the Sulfonyl Fluoride Moiety
The sulfonyl fluoride group, traditionally viewed as a stable electrophilic hub for SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, also possesses a rich and underexplored radical reactivity. researchgate.net
Generating sulfur(VI) radicals from the robust S(VI)-F bond of sulfonyl fluorides is challenging due to the high bond dissociation energy and high reduction potentials. researchgate.net However, recent advancements, particularly in photoredox catalysis, have provided effective pathways. researchgate.netsigmaaldrich.com These methods allow the conversion of otherwise inert sulfonyl fluorides into reactive S(VI) radical species under mild conditions. researchgate.netnih.govcam.ac.uk
One general strategy involves the cooperative use of an organosuperbase and a photoredox catalyst. researchgate.net The base activates the S(VI)-F bond, making it more susceptible to reduction by the excited photocatalyst to generate the desired sulfonyl radical. Another prominent method involves the photocatalytic proton-coupled electron transfer (PCET) activation of amides containing unactivated olefins, which, after an intramolecular cyclization and subsequent trapping with a sulfur dioxide source like DABSO, generates an alkylsulfonyl radical that can be fluorinated. nih.gov For a molecule like this compound, which is an alkyl sulfonyl fluoride, photoredox-catalyzed methods involving halogen atom transfer (XAT) from alkyl bromides, followed by SO₂ capture and fluorination, represent a relevant synthetic precedent for forming such structures and suggest their susceptibility to radical generation. organic-chemistry.org
Once generated, the S(VI) radical from this compound can readily participate in alkene ligation and difunctionalization reactions. nih.govresearchgate.net This reactivity provides a powerful tool for forging new carbon-sulfur and carbon-carbon bonds. In these processes, the sulfonyl radical adds to an unactivated alkene, generating a new carbon-centered radical. This intermediate can then be trapped by another species to complete the difunctionalization of the double bond. nih.govresearchgate.netchemrxiv.org
A notable example is the transition-metal-free radical 1,2-difunctionalization of alkenes, where a fluorosulfonyl radical adds to the alkene, and the resulting radical is trapped by an alkynylating agent. nih.gov This method allows for the synthesis of complex β-alkynyl-fluorosulfonylalkanes. nih.gov Similar strategies have been developed for aminofluorosulfonylation, where an amidyl radical initiates an intramolecular cyclization onto an alkene, followed by trapping with a SO₂ source and a fluorine source, yielding diverse aliphatic sulfonyl fluorides. nih.gov These pathways demonstrate that the S(VI) radical derived from this compound could be used to introduce the oxooxolane-sulfonyl moiety into a variety of molecular scaffolds through the functionalization of carbon-carbon double bonds. researchgate.netchemrxiv.org
| Radical Process | Precursor | Key Reagents | Outcome |
| S(VI) Radical Generation | Sulfonyl Fluoride | Photoredox catalyst, Organosuperbase | S(VI) Radical Species researchgate.net |
| Alkene Difunctionalization | Alkene, Sulfonyl Fluoride Radical Source | Radical Initiator, Trapping Agent | β-functionalized alkyl sulfonyl fluorides nih.gov |
| Aminofluorosulfonylation | Amide with unactivated olefin | Photoredox catalyst, DABSO, NFSI | γ-lactam-bearing sulfonyl fluorides nih.gov |
Influence of the 2-Oxooxolane Ring on Reactivity and Selectivity
The 2-oxooxolane (or γ-butyrolactone) ring is not merely a passive scaffold but actively influences the reactivity and selectivity of the adjacent sulfonyl fluoride group through both steric and electronic effects.
The reactivity of a molecule is often governed by a delicate balance of steric and electronic factors. nih.gov In this compound, the lactone moiety exerts significant electronic influence. The carbonyl group of the lactone is strongly electron-withdrawing due to the electronegativity of the oxygen atom and resonance effects. youtube.com This inductive effect is relayed through the sigma framework to the C-3 carbon, making the attached sulfonyl fluoride group more electron-deficient. This increased electrophilicity at the sulfur center can enhance its reactivity towards nucleophiles in SuFEx-type reactions.
Sterically, the five-membered lactone ring imposes considerable bulk around the C-3 position. This steric hindrance can direct the approach of reagents, influencing the regioselectivity and stereoselectivity of reactions. nih.govmagtech.com.cn For example, in nucleophilic attacks on the sulfur atom, bulky nucleophiles may experience hindered access, potentially slowing down the reaction rate compared to less encumbered alkyl sulfonyl fluorides. Conversely, this steric crowding could be exploited to achieve selectivity in certain transformations.
The γ-butyrolactone ring is generally considered stable and less prone to ring-opening polymerization compared to smaller (β-lactone) or larger (δ-lactone, ε-caprolactone) rings due to its low ring strain. icm.edu.plyoutube.com Polymerization is thermodynamically unfavorable under many conditions. icm.edu.pl However, the ring is not entirely inert and can be opened under specific conditions, such as hydrolysis with a base like sodium hydroxide, which breaks the ester bond. wikipedia.org
The presence of the highly electron-withdrawing sulfonyl fluoride group at the C-3 position could potentially activate the lactone ring towards nucleophilic attack and subsequent ring-opening. While the S-F bond is the most likely site of nucleophilic attack, strong, hard nucleophiles might attack the carbonyl carbon, initiating a ring-opening cascade. Furthermore, under Lewis or Brønsted acidic conditions, which can activate the carbonyl oxygen, the lactone ring may become more susceptible to cleavage or rearrangement. organic-chemistry.orgresearchgate.netresearchgate.net For example, acidity-directed rearrangements of γ-butyrolactone derivatives have been reported, leading to different structural isomers depending on the acid catalyst used. organic-chemistry.orgnih.gov Such pathways could represent alternative reactivity modes for this compound, diverging from the chemistry centered solely on the sulfonyl fluoride group.
Applications in Chemical Research and Advanced Synthesis Excluding Prohibited Content
Building Blocks for Diversity-Oriented Synthesis (DOS) of Complex Molecular Architectures
Diversity-Oriented Synthesis (DOS) is a powerful strategy in chemical research aimed at the efficient generation of structurally diverse small molecules for screening and discovery. The core principle of DOS involves using a common substrate or "hub" that can be elaborated through multiple reaction pathways to create a library of distinct molecular architectures. nih.gov
The sulfonyl fluoride (B91410) group is a key enabler in this context, acting as a versatile "clickable" hub. nih.gov Specifically, methodologies like Diversity Oriented Clicking (DOC) leverage highly reactive sulfonyl fluoride connectors, such as 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASFs), which serve as foundational building blocks for assembling complex molecules in a modular fashion. nih.govresearchgate.net These hubs can undergo various stereoselective addition reactions, allowing for rapid diversification from a single core structure. researchgate.net
While research has highlighted SASFs, the principle extends to other sulfonyl fluoride-containing scaffolds like 2-Oxooxolane-3-sulfonyl fluoride. The inherent reactivity of the sulfonyl fluoride group allows it to engage in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a new generation of click chemistry. researchgate.netchemrxiv.org This enables the compound to be linked to a wide array of other molecules, facilitating the rapid synthesis of functional libraries. researchgate.net The this compound scaffold can thus serve as a versatile starting point for producing a range of novel compounds with diverse functionalities and three-dimensional shapes, which is a primary goal of DOS.
Chemical Probes and Covalent Modifiers in Chemical Biology
In the field of chemical biology, this compound and related compounds are increasingly recognized for their utility as chemical probes and covalent modifiers of biomolecules. nih.govrsc.org The sulfonyl fluoride moiety acts as a reactive group, or "warhead," that can form a stable covalent bond with nucleophilic residues on proteins. mdpi.comresearchgate.net This ability to create permanent linkages is invaluable for studying protein function, validating therapeutic targets, and mapping ligand-protein interactions across the entire proteome. nih.govnih.gov
Sulfonyl fluorides are particularly advantageous because they are relatively stable in aqueous environments but can be activated to react within the specific microenvironment of a protein's binding site. nih.govnih.gov This context-dependent reactivity allows for greater target selectivity compared to more indiscriminately reactive electrophiles. nih.govnih.gov Furthermore, unlike electrophiles that exclusively target cysteine, the sulfonyl fluoride group can react with a broader range of nucleophilic amino acids, significantly expanding the portion of the proteome that can be targeted. nih.govnih.govenamine.net
One of the most powerful applications of sulfonyl fluoride-containing compounds is the site-specific covalent labeling of proteins. nih.govrsc.org This technique is crucial for identifying and studying protein targets in their native biological context. The sulfonyl fluoride warhead can covalently bind to several nucleophilic amino acid residues, a capability that dramatically broadens its utility beyond traditional cysteine-focused probes. enamine.net
The reaction is highly dependent on proximity; the sulfonyl fluoride-bearing molecule must first bind non-covalently to the protein target, bringing the electrophilic warhead close to a reactive amino acid side chain. nih.govnih.gov The specific microenvironment of the binding pocket, such as the presence of basic residues that can deprotonate the nucleophile, enhances the reactivity and facilitates covalent bond formation. nih.gov This proximity-enabled reactivity ensures that labeling is highly specific to the intended binding site. nih.gov
Detailed research and proteomic studies have confirmed that sulfonyl fluorides can effectively label a variety of key amino acids. nih.govnih.govenamine.net
Table 1: Nucleophilic Amino Acid Residues Targeted by Sulfonyl Fluoride Probes
| Amino Acid | Nucleophilic Group | Role in Covalent Modification | Supporting Findings |
| Tyrosine | Phenolic hydroxyl | Frequently targeted; reactivity enhanced by proximal basic residues that facilitate deprotonation. nih.gov | A sulfonyl fluoride inhibitor was rationally designed to react with a specific tyrosine in an enzyme binding pocket. nih.gov |
| Lysine (B10760008) | ε-amino | A common target, especially when its pKa is lowered by the local protein environment. nih.govnih.gov | Covalent modification of a conserved catalytic lysine in kinases has been demonstrated with sulfonyl fluoride probes. researchgate.net |
| Serine | Hydroxyl | Often targeted in the active sites of enzymes like serine proteases and hydrolases. nih.govnih.gov | Sulfonyl fluorides have been extensively used as warheads for the covalent modification of serine residues. nih.gov |
| Histidine | Imidazole (B134444) ring | The nucleophilicity of the imidazole side chain allows for covalent modification. nih.govnih.gov | A sulfonyl fluoride probe was developed to covalently engage a histidine residue in the sensor loop of the protein cereblon. rsc.orgnih.gov |
| Threonine | Hydroxyl | Can be targeted, similar to serine, though sometimes less reactive. researchgate.netnih.gov | Sulfonyl fluoride warheads have been shown to bind covalently to threonine residues in protein binding sites. nih.gov |
| Cysteine | Thiol | While a classic target for other electrophiles, sulfonyl fluorides can also react with cysteine. researchgate.net | Sulfonyl fluoride electrophiles have been documented to target active cysteine residues. researchgate.net |
This site-specific labeling enables a suite of powerful chemical biology techniques, including the robust capture of protein targets for identification and the mapping of ligand engagement across the proteome. nih.gov
The effectiveness of this compound as a covalent modifier stems from the well-understood design principles of the sulfonyl fluoride group as an electrophilic warhead. nih.gov An ideal warhead must possess a delicate balance of chemical stability and reactivity—it needs to be stable enough to travel through a complex biological system without reacting non-specifically, yet reactive enough to form a covalent bond once it reaches its intended target. nih.gov
Sulfonyl fluorides excel in this regard. nih.gov Key design principles include:
Tunable Reactivity : The electrophilicity of the sulfur atom in the sulfonyl fluoride group is high, but its reactivity can be modulated by the molecular scaffold to which it is attached. nih.gov This allows for the fine-tuning of the warhead for optimal performance against a specific target. Compared to arylfluorosulfates, which have an additional oxygen atom, sulfonyl fluorides are generally more reactive. nih.gov
High Stability : Aryl and alkyl sulfonyl fluorides exhibit good hydrolytic stability under physiological conditions, minimizing off-target reactions with water and other endogenous nucleophiles. nih.govenamine.net This contrasts with more reactive electrophiles like sulfonyl chlorides. orgsyn.org
Broad Nucleophile Targeting : As detailed previously, sulfonyl fluorides can target a wide range of amino acid residues beyond cysteine, which is a limitation of more common warheads like acrylamides. nih.govnih.gov This expands the "ligandable" proteome, opening up new targets for investigation and therapeutic intervention. nih.gov
Proximity-Enabled Reaction : The covalent bond formation is not solely dependent on the warhead's intrinsic reactivity but is significantly accelerated by the pre-organization and high effective molarity achieved upon binding to the target protein. nih.gov This ensures that the covalent modification is highly site-specific.
These principles make the sulfonyl fluoride moiety a privileged warhead in chemical biology, enabling the design of highly selective and potent chemical probes and covalent inhibitors. researchgate.netau.dk
Development of Functional Materials and Polymers
The utility of this compound extends beyond biological applications into the realm of materials science and polymer chemistry. bldpharm.comrsc.org The compound is listed as a material building block, indicating its role in the synthesis of more complex materials and polymers. bldpharm.com
The reactive sulfonyl fluoride group is the key to this application. Just as it can react with nucleophilic amino acids on proteins, it can also participate in reactions with other nucleophiles to form polymers or to functionalize surfaces. The SuFEx click chemistry reaction is a powerful tool for polymer synthesis, allowing for the efficient and high-yield formation of linkages under mild conditions. mdpi.com
Potential applications in materials science include:
Polymer Synthesis : The compound can act as a monomer or a cross-linking agent in polymerization reactions. The sulfonyl fluoride group can react with di-nucleophiles (e.g., diamines, diols) to create novel polymers with specific properties conferred by the oxooxolane backbone.
Surface Modification : The sulfonyl fluoride can be used to covalently attach molecules to the surface of a material that has been pre-functionalized with nucleophilic groups. This allows for the creation of functional surfaces with tailored properties, such as altered hydrophobicity, biocompatibility, or chemical reactivity.
Functional Scaffolds : The rigid lactone structure combined with the reactive sulfonyl fluoride handle makes it an attractive scaffold for building functional materials where precise three-dimensional arrangement is important.
The widespread application of sulfonyl fluorides in materials science underscores the versatility of this functional group for creating robust and functional chemical architectures. rsc.orgresearchgate.net
Expansion of Chemical Libraries for Research Screening
The generation of large and diverse chemical libraries is fundamental to modern drug discovery and chemical biology, as it provides the starting points for identifying novel bioactive molecules. nih.govnih.gov Compounds like this compound are valuable components for expanding these libraries, primarily due to the synthetic tractability and versatile reactivity of the sulfonyl fluoride group. nih.govnih.gov
Several strategies have been employed to create large libraries of sulfonyl fluoride-containing compounds for research screening:
DNA-Encoded Libraries (DELs) : This technology has been used to create massive libraries of sulfonyl fluoride compounds. In one instance, a library containing 67 million unique sulfonyl fluoride molecules was synthesized and screened against multiple enzyme targets, successfully identifying potent and specific inhibitors. nih.gov
Fragment-Based Libraries : Small, reactive fragments containing a sulfonyl fluoride warhead can be screened against protein targets. This approach, using what has been termed "SuFBits" (Sulfonyl Fluoride Bits), allows for the identification of weak binders that can then be elaborated into more potent leads. mdpi.com
Diversity-Oriented Synthesis (DOS) Libraries : As discussed in section 4.1, DOS strategies using sulfonyl fluoride hubs can rapidly generate libraries with significant molecular diversity for screening campaigns. nih.govresearchgate.net
Commercially Available Libraries : Chemical suppliers have recognized the growing importance of this compound class and now offer large, readily accessible (REAL) libraries containing hundreds of thousands of diverse sulfonyl fluorides for high-throughput screening. enamine.net
Table 2: Examples of Sulfonyl Fluoride Library Generation Strategies
| Library Strategy | Description | Key Advantage |
| DNA-Encoded Library (DEL) | Each unique molecule is tagged with a unique DNA barcode, allowing for the synthesis and screening of millions of compounds in a single mixture. nih.gov | Massive library size and efficient screening. |
| Fragment-Based Library | A collection of low molecular weight compounds ("fragments") containing the sulfonyl fluoride warhead are screened for binding to a target. mdpi.com | Efficiently explores chemical space and identifies binding hotspots. |
| Diversity-Oriented Clicking | Uses a central sulfonyl fluoride hub to "click" together various building blocks, rapidly generating structural diversity. nih.govresearchgate.net | Creates libraries with high levels of scaffold and stereochemical diversity. |
| REAL Libraries | Large collections of virtual or in-stock compounds that can be synthesized or procured on demand for screening purposes. enamine.net | Rapid access to a vast and diverse chemical space. |
By incorporating this compound and similar building blocks into these library synthesis efforts, researchers can significantly expand the chemical space available for screening, increasing the probability of discovering novel probes and therapeutic leads.
Computational and Theoretical Studies on 2 Oxooxolane 3 Sulfonyl Fluoride
Quantum Chemical Investigations of Reaction Mechanisms
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in mapping the potential energy surfaces of reactions involving 2-Oxooxolane-3-sulfonyl fluoride (B91410). These studies allow for the detailed examination of reaction pathways, intermediates, and transition states, which are often transient and difficult to observe experimentally.
Sulfur(VI) Fluoride Exchange (SuFEx) is a cornerstone of click chemistry, prized for its reliability and the stability of the resulting linkages. nih.gov The reactivity of sulfonyl fluorides like 2-Oxooxolane-3-sulfonyl fluoride in SuFEx reactions is a subject of significant computational interest. Transition state analysis helps in understanding how these reactions proceed. For instance, the reaction of a sulfonyl fluoride with a nucleophile, such as an amine or a phenolate, is computationally modeled to locate the transition state structure. nih.gov
These studies reveal that the SuFEx pathway is often facilitated by catalysts, such as tertiary amines or bifluoride salts, which can activate the sulfonyl fluoride. chemrxiv.org In the case of this compound, computational models would predict a transition state where the nucleophile attacks the electrophilic sulfur center, and the fluoride begins to depart. The geometry and energy of this transition state are crucial for determining the reaction rate. The presence of the lactone ring may introduce steric or electronic effects that can be precisely quantified through these calculations. Some studies have shown that steric bulk around the sulfur atom can hinder the SuFEx pathway. nih.gov
The development of catalytic methods for the synthesis of sulfonyl fluorides is a significant area of research. One notable example is the use of bismuth(III) catalysts to convert aryl boronic acids into aryl sulfonyl fluorides. While this specific reaction produces aryl sulfonyl fluorides, the principles of the catalytic cycle can be computationally investigated for substrates like an appropriate precursor to this compound.
A typical catalytic cycle involves several key organometallic steps, such as transmetalation, insertion of sulfur dioxide (SO₂), and reductive elimination or oxidation/fluorination. Quantum chemical calculations are employed to determine the energy profile of the entire cycle. This involves calculating the free energy of each intermediate and transition state. The energy profile reveals the rate-determining step of the reaction and provides insights into how the catalyst facilitates the transformation under mild conditions. For a hypothetical Bi(III)-catalyzed synthesis involving a precursor to this compound, DFT calculations would elucidate the energetics of the SO₂ insertion into a Bi-C bond and the subsequent fluorination step.
Table 1: Representative Calculated Energies for a Bi(III)-Catalyzed Aryl Sulfonyl Fluoride Synthesis (Note: This table presents illustrative data for a known Bi(III)-catalyzed system for aryl sulfonyl fluorides, as a model for the type of information obtained from energy profile calculations.)
| Step | Species | Relative Free Energy (kcal/mol) |
|---|---|---|
| 1 | Bi(III) Catalyst + Aryl Boronic Acid | 0.0 |
| 2 | Transmetalation Transition State | +15.2 |
| 3 | Aryl-Bi(III) Intermediate | -5.4 |
| 4 | SO₂ Insertion Transition State | +10.8 |
| 5 | Bismuth Sulfinate Intermediate | -12.1 |
| 6 | Fluorination with Selectfluor | Data not specified |
| 7 | Aryl Sulfonyl Fluoride Product + Regenerated Catalyst | -25.0 |
Source: Adapted from proposed mechanisms in Bi(III) catalysis literature.
Hydrogen bonding plays a critical role in modulating the reactivity of sulfonyl fluorides. Protic solvents or specific catalysts with hydrogen-bond donating capabilities can activate the S-F bond, making the sulfur atom more electrophilic and the fluoride a better leaving group. Computational studies are essential for quantifying the strength and influence of these hydrogen bonds.
For this compound, the oxygen atoms of the lactone carbonyl and ether functionalities can act as hydrogen bond acceptors. DFT calculations can model the interaction of the molecule with protic solvents or hydrogen-bond donor catalysts. These models can show the stabilization of the transition state through hydrogen bonding, thereby lowering the activation energy for nucleophilic attack. This dual activation, where both the electrophile (the sulfonyl fluoride) and the nucleophile are engaged in hydrogen bonding, is a concept that has been successfully explored computationally and experimentally in fluorination reactions.
Exploration of Electronic Structure and Reactivity Descriptors
Computational chemistry provides a suite of descriptors derived from the electronic structure of a molecule that can predict its reactivity. For this compound, these descriptors offer a quantitative measure of its electrophilicity and susceptibility to nucleophilic attack.
Key reactivity descriptors include the energy of the Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential maps, and natural bond orbital (NBO) analysis. A lower LUMO energy generally correlates with higher electrophilicity and greater reactivity towards nucleophiles. nih.gov Recent comprehensive studies on a panel of sulfur(VI) fluorides have successfully used DFT calculations to correlate LUMO energies with hydrolytic stability, a key parameter for their application in chemical biology. nih.gov Such an approach can be directly applied to this compound to predict its reactivity relative to other sulfonyl fluorides.
Table 2: Illustrative Correlation of LUMO Energy with Reactivity for a Series of Aryl Sulfonyl Fluorides (Note: This table provides representative data to illustrate the concept. Specific values for this compound are not available in the searched literature.)
| Compound Substituent | LUMO Energy (eV) (Calculated via DFT) | Relative Hydrolytic Half-Life |
|---|---|---|
| 4-OCH₃ | -0.5 | Long |
| 4-H | -0.7 | Moderate |
| 4-Cl | -0.9 | Short |
| 4-NO₂ | -1.5 | Very Short |
Source: Based on general trends discussed in computational studies of sulfonyl fluoride reactivity. nih.gov
Electrostatic potential maps visually represent the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, these maps would clearly show a highly positive potential around the sulfur atom, confirming it as the primary site for nucleophilic attack.
Rational Design of Catalysts and Reagents for Sulfonyl Fluoride Synthesis
Computational studies are at the forefront of the rational design of new catalysts and reagents for reactions involving sulfonyl fluorides. By understanding the reaction mechanism and the electronic properties of the substrate, chemists can design catalysts that are more efficient, selective, and operate under milder conditions.
For instance, in the context of enantioselective fluorination, computational modeling was used to optimize a chiral bis-urea catalyst. The calculations helped to understand how the catalyst uses hydrogen bonding to bind the fluoride ion and deliver it to one face of a substrate. Similarly, for reactions involving this compound, one could computationally screen a library of potential catalysts to identify candidates that can effectively recognize the substrate, possibly through interactions with the lactone ring, and facilitate the desired transformation, be it a SuFEx reaction or another pathway like defluorosulfonylation. The development of the Bi(III) catalytic system for sulfonyl fluoride synthesis was also informed by mechanistic studies that validated the proposed organometallic steps, showcasing the power of combining experimental and computational approaches.
Future Directions and Emerging Research Avenues for 2 Oxooxolane 3 Sulfonyl Fluoride
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 2-Oxooxolane-3-sulfonyl fluoride (B91410) and its derivatives is intrinsically linked to advances in preparing both the γ-butyrolactone core and the sulfonyl fluoride moiety. Future efforts are increasingly focused on green and sustainable methods that offer efficiency, safety, and atom economy.
Sustainable Scaffolding: A significant trend is the move towards renewable sourcing for the γ-butyrolactone (GBL) core. Researchers have developed high-yielding methods for the catalytic hydrogenation of 2-furanone, which can be produced from the catalytic oxidation of furfural (B47365) derived from biomass like xylose. rsc.orgresearchgate.net One approach utilizes a palladium catalyst supported on humin-derived activated carbon (Pd/HAC), a recyclable catalyst created from a byproduct of furfural production itself. rsc.orgresearchgate.net Under optimized conditions, this method can achieve an 89% isolated yield of GBL. rsc.org Another sustainable design involves a continuous fermentation process using glucose and CO2 to generate succinic acid, a precursor that can be converted to GBL, thereby sequestering greenhouse gases. societyforscience.org
Advanced Sulfonyl Fluoride Synthesis: Parallel to scaffold synthesis, methodologies for installing the sulfonyl fluoride group have evolved significantly beyond traditional routes, which often required harsh or toxic reagents like SO2F2 gas. sciencedaily.com Modern approaches focus on milder conditions and more accessible starting materials.
From Thiols and Disulfides: A recently developed green process allows for the conversion of thiols and disulfides into sulfonyl fluorides using SHC5® (a stabilized source of hypochlorite) and potassium fluoride (KF). This reaction is environmentally friendly, producing only non-toxic salt byproducts. sciencedaily.com
From Sulfonamides: A practical method involves the activation of stable sulfonamides with a pyrylium (B1242799) salt (Pyry-BF4) and magnesium chloride to form a sulfonyl chloride intermediate, which is then converted in situ to the sulfonyl fluoride with KF. researchgate.net This technique is noted for its mild conditions and high chemoselectivity. researchgate.net
From Sulfonic Acids: One-pot, two-step procedures can convert sulfonic acids to sulfonyl fluorides using reagents like cyanuric chloride followed by a fluoride source such as KHF2. mdpi.com More direct methods employ thionyl fluoride in DMF at elevated temperatures. nih.gov
Catalytic Approaches: Transition-metal catalysis, photoredox catalysis, electrocatalysis, and organocatalysis are being explored to prepare aliphatic sulfonyl fluorides from a variety of precursors. sigmaaldrich.com For instance, photoredox catalysis can generate alkyl sulfonyl fluorides from alkyl bromides and alcohols. organic-chemistry.org Palladium-catalyzed reactions of aryl iodides with DABSO (a sulfur dioxide surrogate) and a fluoride source also provide efficient routes. organic-chemistry.org
Mechanochemistry: A solvent-free mechanochemical procedure has been developed where stable sulfur(VI) 2-methylimidazoles are milled with potassium bifluoride (KHF2) to produce sulfonyl fluorides, shortening reaction times and reducing waste. kuleuven.be
| Starting Material | Key Reagents | Methodology | Key Advantage | Reference |
|---|---|---|---|---|
| Thiols/Disulfides | SHC5®, KF | Oxidative Fluorination | Green process, non-toxic byproducts | sciencedaily.com |
| Sulfonamides | Pyry-BF4, MgCl2, KF | Pyrylium-mediated activation | Mild conditions, high chemoselectivity | researchgate.net |
| Sulfonic Acids | Cyanuric chloride, KHF2 | One-pot, two-step | Avoids isolation of sulfonyl chloride | mdpi.com |
| Alkyl Bromides | SO2 source, F source | Photoredox Catalysis | Mild, scalable | organic-chemistry.org |
| Sulfur(VI) Imidazoles | KHF2, Acetic Acid | Mechanochemistry | Solvent-free, shorter reaction times | kuleuven.be |
Integration into Advanced Functional Systems and Interdisciplinary Research
The unique combination of stability and latent reactivity makes the sulfonyl fluoride motif an ideal component for advanced functional systems, bridging synthetic chemistry with chemical biology, materials science, and drug discovery. mdpi.com The 2-oxooxolane scaffold adds a layer of biocompatibility and structural relevance.
Future research will likely focus on integrating 2-Oxooxolane-3-sulfonyl fluoride and its derivatives into:
Covalent Probes for Chemical Biology: Sulfonyl fluorides are highly effective "warheads" for creating covalent inhibitors and activity-based probes that can target nucleophilic amino acid residues (like serine, lysine (B10760008), or tyrosine) in proteins. mdpi.comnih.gov By attaching this warhead to a γ-butyrolactone scaffold, researchers can design probes to investigate enzymes and receptors where this core structure provides binding affinity.
Drug Discovery Platforms: The SuFEx reaction is a powerful tool for medicinal chemistry. nih.gov The stability of the sulfonyl fluoride allows it to survive various synthetic steps and biological conditions before reacting with its intended target. This enables its use in the late-stage functionalization of complex molecules and in the construction of diverse compound libraries for drug screening. researchgate.net
Functional Polymers and Materials: SuFEx chemistry has been used as a connective tool for polymer synthesis. nih.gov The reliability and efficiency of the S-F exchange reaction allow for the creation of novel polymers with precisely defined structures and functionalities, opening avenues for new materials with tailored properties.
High-Throughput Methodologies for Library Generation and Functional Screening
To accelerate the discovery of new functional molecules, high-throughput methodologies are essential. The robust nature of the sulfonyl fluoride group and the efficiency of SuFEx chemistry are exceptionally well-suited for this purpose.
Emerging strategies in this area include:
SuFEx-Enabled Hit-to-Lead Optimization: A powerful high-throughput process has been demonstrated where a screening hit is modified to include a SuFExable handle. nih.govacs.orgacs.org This modified molecule can then be rapidly diversified by reacting it with a large library of primary amines on a picomole scale. In one proof-of-concept study, 460 analogs were generated in overnight reactions, and the resulting products were screened directly without purification to yield inhibitors with a 300- to 480-fold increase in potency. nih.govacs.orgacs.org This combination of miniaturized synthesis, click chemistry, and direct biological evaluation dramatically accelerates the hit-to-lead process in drug discovery. nih.gov
Fragment-Based Library Generation (SuFBits): Researchers have proposed the creation of libraries of "Sulfonyl Fluoride Bits" (SuFBits). mdpi.comnih.gov This involves coupling diverse molecular fragments to a core containing a sulfonyl fluoride warhead. This library can then be used in fragment screening campaigns where the sulfonyl fluoride tag covalently labels a protein target if a linked fragment has even weak binding affinity, facilitating hit identification by mass spectrometry. mdpi.comnih.gov
Diversity Oriented Clicking (DOC): This strategy combines classical click reactions with SuFEx chemistry to generate structurally complex and diverse libraries of sulfonyl fluoride-containing molecules from a common starting material. chemrxiv.org This approach allows for the rapid exploration of chemical space to identify lead compounds with valuable biological properties, such as antibacterial activity. chemrxiv.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
